Cas no 1864056-63-2 (3-(2,4-Difluorophenoxy)piperidine hydrochloride)

3-(2,4-Difluorophenoxy)piperidine hydrochloride structure
1864056-63-2 structure
Product Name:3-(2,4-Difluorophenoxy)piperidine hydrochloride
CAS No:1864056-63-2
MF:C11H14ClF2NO
MW:249.684769153595
CID:5698210
PubChem ID:86262663
Update Time:2025-11-01

3-(2,4-Difluorophenoxy)piperidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(2,4-difluorophenoxy)piperidinehydrochloride
    • F2167-1722
    • EN300-240473
    • 3-(2,4-difluorophenoxy)piperidine hydrochloride
    • 3-(2,4-difluorophenoxy)piperidine;hydrochloride
    • AKOS026747376
    • 1864056-63-2
    • 3-(2,4-Difluorophenoxy)piperidine hydrochloride
    • Inchi: 1S/C11H13F2NO.ClH/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9;/h3-4,6,9,14H,1-2,5,7H2;1H
    • InChI Key: GTXSTUAFFZAFSK-UHFFFAOYSA-N
    • SMILES: Cl.FC1C=C(C=CC=1OC1CNCCC1)F

Computed Properties

  • Exact Mass: 249.0731981g/mol
  • Monoisotopic Mass: 249.0731981g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 203
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3Ų

3-(2,4-Difluorophenoxy)piperidine hydrochloride Pricemore >>

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Additional information on 3-(2,4-Difluorophenoxy)piperidine hydrochloride

Introduction to 3-(2,4-Difluorophenoxy)piperidine hydrochloride (CAS No. 1864056-63-2) in Modern Pharmaceutical Research

3-(2,4-Difluorophenoxy)piperidine hydrochloride, identified by the CAS number 1864056-63-2, is a significant compound in the realm of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both fluorine atoms and a piperidine ring contributes to its distinct chemical behavior, making it a valuable candidate for further exploration in medicinal chemistry.

The 3-(2,4-Difluorophenoxy)piperidine hydrochloride structure combines the electron-withdrawing effects of fluorine with the nitrogen-rich piperidine core, which is known for its role in enhancing bioavailability and metabolic stability. These characteristics make it an attractive scaffold for designing novel therapeutic agents. Recent studies have highlighted its utility in the synthesis of kinase inhibitors, particularly those targeting pathways involved in cancer and inflammatory diseases.

In the context of modern drug discovery, 3-(2,4-Difluorophenoxy)piperidine hydrochloride has been explored as a key intermediate in the development of small-molecule inhibitors. Its fluorinated phenyl ring enhances binding affinity to biological targets by improving lipophilicity and metabolic resistance. For instance, research has demonstrated its potential in inhibiting Janus kinases (JAKs), which are crucial regulators of immune responses. The ability to modulate JAK activity without significant off-target effects makes this compound a promising candidate for treating autoimmune disorders and certain types of cancer.

Furthermore, the piperidine moiety in 3-(2,4-Difluorophenoxy)piperidine hydrochloride contributes to its favorable pharmacokinetic properties. Piperidine derivatives are well-documented for their ability to enhance oral bioavailability and reduce susceptibility to rapid metabolism. This feature is particularly important in the design of long-acting therapeutics, where sustained drug exposure is desired. The hydrochloride salt form of this compound also improves its solubility in aqueous solutions, facilitating formulation into diverse delivery systems such as tablets and injectables.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 3-(2,4-Difluorophenoxy)piperidine hydrochloride for biological activity. High-throughput virtual screening (HTVS) and molecular docking studies have identified several derivatives with enhanced potency against target enzymes. These computational approaches have accelerated the discovery process by predicting binding interactions and optimizing lead structures before experimental validation.

The synthesis of 3-(2,4-Difluorophenoxy)piperidine hydrochloride involves multi-step organic reactions that highlight the compound's synthetic versatility. Key steps include nucleophilic aromatic substitution on a 2,4-difluorophenol precursor followed by piperidine ring formation via reductive amination or nucleophilic substitution reactions. The final salt formation with hydrochloric acid ensures stability and improves handling properties. Advanced synthetic methodologies, such as flow chemistry and catalytic hydrogenation, have been employed to enhance yield and purity.

In clinical research, 3-(2,4-Difluorophenoxy)piperidine hydrochloride has been evaluated in preclinical models for its potential therapeutic effects. Studies have shown that derivatives of this compound exhibit significant anti-inflammatory and antitumor activities. The ability to selectively inhibit specific kinases without inducing severe side effects has made it a focus of interest for drug developers seeking safer alternatives to existing therapies. Additionally, its potential role in modulating neurotransmitter receptors has been explored in neuropharmacological research.

The regulatory landscape for 3-(2,4-Difluorophenoxy)piperidine hydrochloride (CAS No. 1864056-63-2) is evolving alongside advancements in pharmaceutical technology. Regulatory agencies now emphasize green chemistry principles and sustainable synthesis methods to ensure environmental safety while maintaining high-quality standards. Companies investing in this compound are increasingly adopting solvent-free reactions and biocatalysis to minimize waste and energy consumption.

Future directions for research on 3-(2,4-Difluorophenoxy)piperidine hydrochloride include exploring its role in combination therapies and developing novel delivery systems such as nanoparticles or liposomes for targeted drug delivery. The integration of artificial intelligence (AI) into drug discovery pipelines promises to further optimize derivatives of this compound by predicting structural modifications that enhance therapeutic efficacy.

In summary,3-(2,4-Difluorophenoxy)piperidine hydrochloride represents a compelling example of how structural innovation can lead to breakthroughs in pharmaceuticals. Its unique combination of chemical features positions it as a versatile tool for developing next-generation therapeutics across multiple disease areas. As research continues to uncover new applications for this compound,3-(2,4-Difluorophenoxy)piperidine hydrochloride is poised to play an increasingly important role in addressing unmet medical needs.

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